molecular formula C7H5BrClNO2 B1608888 2-Bromo-4-chloro-5-nitrotoluene CAS No. 40371-64-0

2-Bromo-4-chloro-5-nitrotoluene

Cat. No. B1608888
CAS RN: 40371-64-0
M. Wt: 250.48 g/mol
InChI Key: RTIUAGUGNIQCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-5-nitrotoluene involves several steps. It can be synthesized by the regioselective bromination of o-nitrotoluene . The synthesis process also involves Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-chloro-5-nitrotoluene is C7H5BrClNO2 . It has a molecular weight of 250.48 .


Chemical Reactions Analysis

2-Bromo-4-chloro-5-nitrotoluene has been utilized in various synthesis processes. For instance, it has been used in the electrophilic bromination of nitrobenzene. It has also been used in the synthesis of medicinal intermediates.


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-5-nitrotoluene is a white crystalline solid. It is soluble in water, alcohols, and organic solvents. The molecular weight of this compound is 250.48 .

Scientific Research Applications

  • 2-Bromo-5-nitrotoluene :

    • Application : This compound has been used in the synthesis of 4′-amino-4-hydroxy-2′-methylbiphenyl and 3′:4-dinitro-2-methyldiphenyl ether via condensation with potassium m-nitrophenoxide .
    • Method of Application : The specific experimental procedures are not provided in the source, but it involves a condensation reaction with potassium m-nitrophenoxide .
    • Results or Outcomes : The synthesis of 4′-amino-4-hydroxy-2′-methylbiphenyl and 3′:4-dinitro-2-methyldiphenyl ether .
  • 4-Bromo-2-nitrotoluene :

    • Application : This compound may be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene, 4-bromo-2-nitrobenzaldehyde, 4-bromo-2-chlorotoluene, and 4-bromo-2-nitrobenzoic acid .
    • Method of Application : The specific experimental procedures are not provided in the source, but it involves the synthesis of various organic compounds .
    • Results or Outcomes : The synthesis of 4-bromo-2-nitrobenzylidene, 4-bromo-2-nitrobenzaldehyde, 4-bromo-2-chlorotoluene, and 4-bromo-2-nitrobenzoic acid .

Safety And Hazards

2-Bromo-4-chloro-5-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-5-chloro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIUAGUGNIQCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193355
Record name 2-Bromo-4-chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-nitrotoluene

CAS RN

40371-64-0
Record name 1-Bromo-5-chloro-2-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40371-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-5-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloro-5-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chloro-5-nitrotoluene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chloro-5-nitrotoluene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-chloro-5-nitrotoluene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-chloro-5-nitrotoluene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-chloro-5-nitrotoluene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-chloro-5-nitrotoluene

Citations

For This Compound
4
Citations
JP Lambooy - Proceedings of the Society for Experimental …, 1972 - journals.sagepub.com
… to 2 -bromo-4-chloro5-nitrotoluene, mp 66-67' (n-hexane) in 74% yield as bright yellow crystak2 (… The 2-bromo-4-chloro-5-nitrotoluene was converted by a procedure used for a related …
Number of citations: 9 journals.sagepub.com
J Artacho, P Nilsson, KE Bergquist… - … A European Journal, 2006 - Wiley Online Library
… The synthesis route to 1 a–c is shown in Scheme 1 and starts from commercially available 5-chloro-2-methyl-4-nitroaniline (2) that is converted to 2-bromo-4-chloro-5-nitrotoluene (3)20 …
JP Wolfe, SL Buchwald - Tetrahedron Letters, 1997 - Elsevier
… For example, the palladium-catalyzed reaction of 2-bromo-4-chloro-5-nitrotoluene with 4-(2-aminoethyl)morpholine afforded exclusive substitution of the bromide (Table 1, entry 15). In …
Number of citations: 205 www.sciencedirect.com
KLE Kaiser, J Devillers - 2017 - books.google.com
Each volume in the series focuses on a particular taxon, presenting detailed and reliable ecotoxicological results from both laboratory and field experiments, performed for a …
Number of citations: 68 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.